molecular formula C25H18FNO6S B12199319 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12199319
M. Wt: 479.5 g/mol
InChI Key: SULIGHIHRKCCPX-BHGWPJFGSA-N
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Description

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that combines several functional groups, including an indole, benzofuran, and fluorobenzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 5-methoxy-1-methyl-1H-indole, benzofuran derivatives, and 4-fluorobenzenesulfonyl chloride. The key steps may involve:

    Condensation Reactions: Combining the indole and benzofuran derivatives under acidic or basic conditions.

    Sulfonation: Introducing the 4-fluorobenzenesulfonate group using 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: can undergo various chemical reactions, including:

    Oxidation: The indole and benzofuran moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonate group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole or benzofuran derivatives.

Scientific Research Applications

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the benzofuran ring could interact with enzymes involved in oxidative stress pathways. The fluorobenzenesulfonate group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: is unique due to its combination of indole, benzofuran, and fluorobenzenesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C25H18FNO6S

Molecular Weight

479.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C25H18FNO6S/c1-27-14-15(21-12-17(31-2)6-10-22(21)27)11-24-25(28)20-9-5-18(13-23(20)32-24)33-34(29,30)19-7-3-16(26)4-8-19/h3-14H,1-2H3/b24-11+

InChI Key

SULIGHIHRKCCPX-BHGWPJFGSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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